molecular formula C5H6N2O2S B019918 4,6-Dihydroxy-2-methylthiopyrimidine CAS No. 1979-98-2

4,6-Dihydroxy-2-methylthiopyrimidine

Cat. No. B019918
CAS RN: 1979-98-2
M. Wt: 158.18 g/mol
InChI Key: AEXCUJUYEZIWJV-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylthiopyrimidine (DHMTP) is a naturally occurring thiopyrimidine derivative that has been studied for its potential applications in medicine, biochemistry, and biotechnology. DHMTP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. In addition, DHMTP has been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases.

Scientific Research Applications

  • Pharmacological Applications : A study synthesized new 4-piperazinopyrimidines with methylthio substituents, indicating potential as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents (Mattioda et al., 1975).

  • Anti-inflammatory and Analgesic Activities : Novel derivatives of 4,6-dihydroxy-2-methylthiopyrimidine demonstrated potential anti-inflammatory and analgesic activities, with some substitutions showing higher potency (Muralidharan et al., 2019).

  • Green Synthesis Processes : An environmentally friendly synthetic process for a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), was developed using chloromethane as a methylating agent, offering economic and environmental benefits (Guan et al., 2020).

  • Nitric Oxide Production Inhibition : Certain 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibited immune-activated nitric oxide production, with specific derivatives being particularly effective (Jansa et al., 2014).

  • Chemical Synthesis and Yield : A study successfully synthesized 4,6-Dichloro-2-Methylthiopyrimidine with a high yield and purity, contributing to the efficiency of production processes (Li-ting, 2011).

  • Catalyst-Free Microwave-Assisted Synthesis : A novel and easy-to-prepare method was developed for synthesizing 4,6-disubstituted 2-thiomethylpyrimidines, enabling rapid transformation into desired compounds (Thomann et al., 2015).

  • Antitumor Potential : The alkylation of 4-hydroxy-6-methyl-2-methylthio-pyrimidine with chloroacetonitrile produced compounds showing potential as anti-tumor agents (Syadyaryavichyute & Vainilavichyus, 1992).

  • DNA Methylation Influence : Compounds synthesized from hydrazino and aryl-, cyclohexylizothiocyanates exhibited potential for enhancing DNA methylation and possessing antitumor properties (Grigoryan et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCUJUYEZIWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173499
Record name 2-Methylthiopyrimidine-4,6-diol
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1979-98-2
Record name 4,6-Dihydroxy-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1979-98-2
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Record name 2-Methylthiopyrimidine-4,6-diol
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Record name 1979-98-2
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Record name 2-Methylthiopyrimidine-4,6-diol
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Record name 2-methylthiopyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthesis route for 4,6-Dihydroxy-2-methylthiopyrimidine as described in the research?

A1: The research outlines a three-step synthesis for this compound []:

    Q2: How was the structure of this compound confirmed in the study?

    A2: The researchers confirmed the structure of this compound using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance spectroscopy (1H NMR) []. These techniques allowed them to analyze the functional groups and hydrogen environments within the molecule, confirming its identity.

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